molecular formula C21H21FN2O3 B11328083 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide

2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide

Cat. No.: B11328083
M. Wt: 368.4 g/mol
InChI Key: WTYXFCIJWMKBFC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a quinoline ring, a fluorophenoxy group, and a propoxy side chain, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Formation of the Amide Bond: The final step involves coupling the quinoline derivative with 4-fluorophenoxypropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline or phenoxy groups.

    Reduction: Reduced forms of the quinoline ring or the amide bond.

    Substitution: Substituted derivatives at the fluorophenoxy group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
  • 2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
  • 2-(4-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide may impart unique electronic properties, affecting its reactivity and interactions compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C21H21FN2O3/c1-3-13-26-19-11-10-18(17-5-4-12-23-20(17)19)24-21(25)14(2)27-16-8-6-15(22)7-9-16/h4-12,14H,3,13H2,1-2H3,(H,24,25)

InChI Key

WTYXFCIJWMKBFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=C(C=C3)F)C=CC=N2

Origin of Product

United States

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